ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction can replace certain atoms or groups within the molecule, leading to derivatives with potentially useful properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .
Scientific Research Applications
Ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity against certain diseases.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific context of its use, such as therapeutic applications or biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include:
Biological Activity
Ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C27H28N2O7S and a molecular weight of 524.59 g/mol. Its structure features multiple functional groups, including thiazole and pyrimidine rings, which contribute to its biological activity. The InChIKey for this compound is QAFXIQCQEGZAPL-STZFKDTASA-N, facilitating its identification in chemical databases .
Property | Value |
---|---|
Molecular Formula | C27H28N2O7S |
Molecular Weight | 524.59 g/mol |
InChIKey | QAFXIQCQEGZAPL-STZFKDTASA-N |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Antimicrobial Properties
Recent studies have indicated that compounds similar to ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl exhibit significant antimicrobial activity. For instance, derivatives of thiazolo[3,2-a]pyrimidine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes .
Case Study: Antibacterial Activity
In a comparative study, the synthesized thiazolo-pyrimidines were tested against standard antibiotics. The results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values lower than those of conventional antibiotics like kanamycin B. This suggests a potential for developing new antibacterial agents from this class of compounds.
Table 2: Antibacterial Activity Results
Compound Name | Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|---|
Ethyl (2Z)-5-(2-methoxyphenyl)... | E. coli | 10 | Kanamycin B | 13 |
Ethyl (2Z)-5-(2-methoxyphenyl)... | S. aureus | 8 | Kanamycin B | 12 |
Ethyl (2Z)-5-(2-methoxyphenyl)... | P. aeruginosa | 15 | Kanamycin B | 20 |
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. Research indicates that similar thiazolo-pyrimidine derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. The ability to target specific cancer cells while sparing normal cells presents a promising avenue for therapeutic development .
The biological activity of ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl is attributed to its interaction with biological macromolecules such as enzymes and receptors. The presence of the thiazole and pyrimidine moieties allows for effective binding to active sites, disrupting normal cellular functions.
Enzyme Inhibition Studies
In vitro studies have demonstrated that certain derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, compounds have shown IC50 values indicating their potency in inhibiting enzyme activity critical for bacterial survival and tumor growth .
Properties
Molecular Formula |
C28H27N3O5S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H27N3O5S/c1-5-15-30-19-13-9-7-11-17(19)22(25(30)32)24-26(33)31-23(18-12-8-10-14-20(18)35-4)21(27(34)36-6-2)16(3)29-28(31)37-24/h7-14,23H,5-6,15H2,1-4H3/b24-22- |
InChI Key |
NPJSSQDUWHGURE-GYHWCHFESA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5OC)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5OC)C1=O |
Origin of Product |
United States |
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